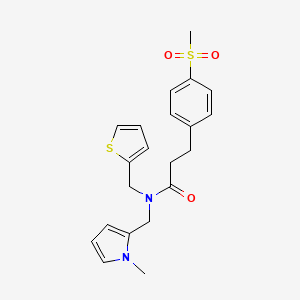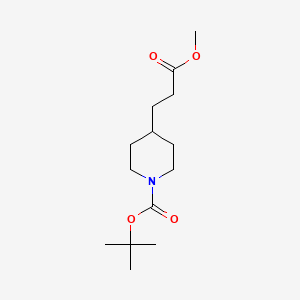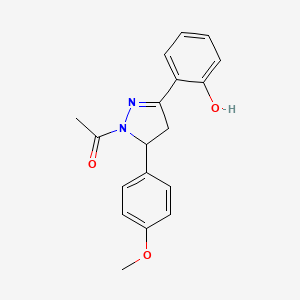
N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A study by Bianchi et al. (2014) explored innovative ring-opening/ring-closing protocols from nitrothiophenes leading to the easy access of N-fused pyrroles. This method, driven by a tandem 1,6-H shift followed by 6π-electrocyclization, showcases a versatile approach to synthesize compounds of both synthetic and biological interest, highlighting the potential utility of the specified compound in the creation of N-fused pyrroles which are significant in various chemical syntheses and biological applications (Bianchi et al., 2014).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of drugs, including biaryl-bis-sulfonamide compounds. This approach allows for the generation of significant quantities of metabolites for structural characterization and provides a novel methodology for studying drug metabolism, potentially applicable to compounds structurally related to the specified chemical (Zmijewski et al., 2006).
Anticancer and Antimicrobial Properties
Küçükgüzel et al. (2013) synthesized a series of derivatives including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the potential biomedical applications of compounds similar to the specified chemical, particularly in developing new therapeutic agents (Küçükgüzel et al., 2013).
Electrochemical Studies
Nicotera et al. (2005) conducted an extensive NMR characterization of ionic liquid mixtures, including compounds structurally related to the specified chemical. This study offers insights into the interactions between ionic liquids and lithium salts, contributing to the understanding of their physicochemical properties and potential applications in electrochemical devices (Nicotera et al., 2005).
Analgesic Efficacy
Ha et al. (2013) explored 2-thio pyridine C-region analogues of propanamides, revealing compounds with potent TRPV1 antagonism. This research indicates the applicability of compounds with similar structures in developing analgesic treatments that target the TRPV1 receptor, highlighting their potential in pain management (Ha et al., 2013).
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfonylphenyl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-22-13-3-5-18(22)15-23(16-19-6-4-14-27-19)21(24)12-9-17-7-10-20(11-8-17)28(2,25)26/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQILYGKZQJDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)
![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)
![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)
![7-Bromospiro[chromane-2,3'-thietan]-4-one](/img/structure/B2541568.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)


![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)
![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)